![molecular formula C12H11F3O2 B1455944 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid CAS No. 29765-48-8](/img/structure/B1455944.png)
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid
Descripción general
Descripción
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid, with the chemical formula C₁₂H₁₁F₃O₂ , is a compound that belongs to the class of cyclopropane carboxylic acids. Its molecular weight is approximately 244.21 g/mol . The IUPAC name for this compound is 1-[4-(trifluoromethyl)benzyl]cyclopropanecarboxylic acid .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
The trifluoromethyl group in this compound is a common feature in bioactive molecules due to its ability to enhance metabolic stability and binding affinity . Researchers utilize this compound as a precursor in the synthesis of various bioactive molecules, including pharmaceuticals that target specific receptors or enzymes within the body.
Development of Agrochemicals
Similar compounds with the trifluoromethyl group have been used in the development of agrochemicals . These compounds can serve as intermediates in creating novel pesticides and herbicides, offering potential solutions for crop protection and yield improvement.
Organic Synthesis Methodology
This compound can be used in organic synthesis as a building block for constructing more complex molecules . Its reactivity and stability under various conditions make it a valuable tool for chemists looking to develop new synthetic routes or improve existing ones.
Medicinal Chemistry Research
In medicinal chemistry, the compound’s trifluoromethyl group is of interest due to its lipophilicity and ability to pass through biological membranes . It can be incorporated into drug candidates to improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Chemical Biology Probes
The compound can be used to create chemical probes for studying biological systems . By tagging biomolecules with this compound, researchers can track their behavior in live cells or organisms, aiding in the understanding of biological processes and disease mechanisms.
Safety and Hazards
- Hazard Statements : The compound poses risks associated with ingestion (H302) , skin irritation (H315) , eye irritation (H319) , and inhalation (H335) .
- Precautionary Statements : Handling precautions include avoiding contact with eyes, skin, and ingestion. Adequate ventilation and protective equipment are recommended during handling .
Mecanismo De Acción
Target of Action
The compound’s structure suggests that it may interact with various enzymes and receptors in the body due to the presence of the trifluoromethyl group .
Mode of Action
The trifluoromethyl group in the compound is known to play a significant role in pharmaceuticals, agrochemicals, and materials . The compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key process in many biochemical pathways .
Result of Action
The compound’s trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Propiedades
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCJCNCVMKKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



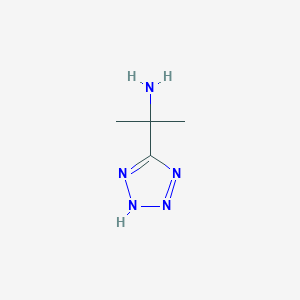

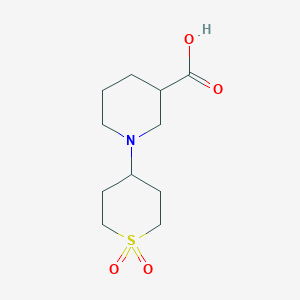
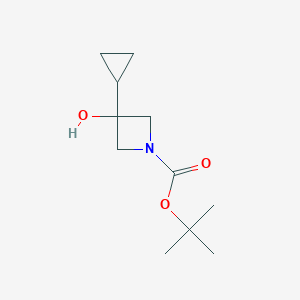
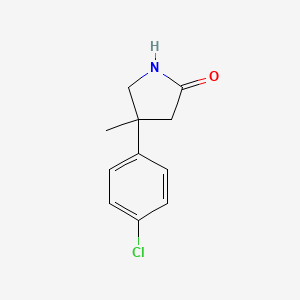
![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)

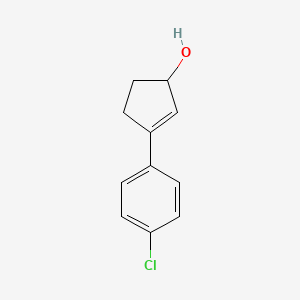
![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)
![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)
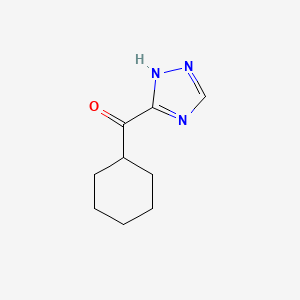

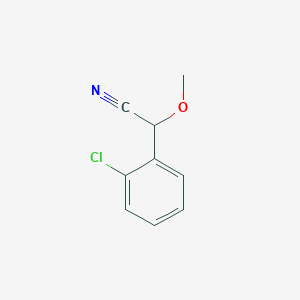
![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)